molecular formula C12H12N2O5 B11696683 Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-

Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-

Cat. No.: B11696683
M. Wt: 264.23 g/mol
InChI Key: DCHBFTOEYSPLKO-VOTSOKGWSA-N
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Description

The compound “Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-” is a hydrazone derivative characterized by two distinct functional groups: a phenoxyacetyl moiety and a 3-carboxyprop-2-enoyl substituent. Hydrazones are typically synthesized via condensation reactions between hydrazides and carbonyl-containing compounds (e.g., aldehydes or ketones) under acidic or reflux conditions . The phenoxyacetyl group may enhance lipophilicity, while the carboxyprop-enoyl moiety could contribute to hydrogen bonding or metal chelation, influencing bioavailability and target interactions .

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+

InChI Key

DCHBFTOEYSPLKO-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Phenoxyacetohydrazide: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions to form phenoxyacetohydrazide.

    Condensation Reaction: The phenoxyacetohydrazide is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the corresponding hydrazone.

    Cyclization and Oxidation: The hydrazone undergoes cyclization and subsequent oxidation to yield the final product, (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetohydrazido group may play a role in binding to specific sites, while the but-2-enoic acid moiety could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Analgesic Activity

Hydrazones with aromatic substituents (e.g., compound 15b in ) exhibit significant analgesic effects, reducing writhing responses by >60% in mice. The target compound’s carboxyprop-enoyl group may enhance anti-inflammatory activity via COX-2 inhibition, though direct evidence is lacking .

Anticancer Potential

Hydrazones derived from δ-oxo pentane hydrazide (e.g., ) show moderate antiproliferative activity. The phenoxyacetyl group in the target compound may improve cell permeability, akin to lipophilic derivatives in , but cytotoxicity data are needed for confirmation.

Enzyme Inhibition

4-(3-Nitrophenyl)thiazol-2-ylhydrazones (e.g., compounds 20 and 21 in ) demonstrate selective hMAO-B inhibition (IC₅₀ < 10 µM). The carboxyprop-enoyl group in the target compound could mimic these effects through similar binding interactions.

Reaction Specificity and Byproduct Formation

  • The target compound’s synthesis likely avoids byproduct issues seen in pyrazole derivatives (e.g., mixtures of 4-cyano and 5-aminopyrazoles in ).
  • In contrast to hydrazine reactions with unprotected carbonyl groups (low efficiency in ), the use of protected intermediates may enhance selectivity.

Biological Activity

Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O5
  • Molecular Weight : 264.24 g/mol
  • IUPAC Name : Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)

Hydrazine derivatives have been studied for their ability to interact with biological systems, often through the generation of reactive species. The proposed mechanisms include:

  • Formation of Alkyl Radicals : Hydrazines can lead to the formation of alkyl radicals, which are implicated in cytotoxicity and cellular transformation. This process involves the activation of hydrazine derivatives by enzymes like horseradish peroxidase (HRP) that enhance radical formation .
  • Reactive Oxygen Species (ROS) Generation : Many hydrazine compounds induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis or necrosis .

Cytotoxicity

Research indicates that hydrazine derivatives exhibit significant cytotoxic effects on various cell lines. For instance, studies have shown that the cytotoxicity of hydrazine compounds is enhanced in the presence of HRP, leading to increased alkyl radical formation and subsequent cell death in mouse fibroblast models .

Anticancer Potential

Hydrazine derivatives have been investigated for their anticancer properties. The transformation potential induced by these compounds suggests they may act as pro-carcinogens under certain conditions, particularly when activated to form reactive intermediates .

Case Studies

  • Cytotoxic Effects on Fibroblasts : A study demonstrated that hydrazine derivatives activated by HRP resulted in increased cytotoxicity in Balb/c 3T3 fibroblasts due to enhanced alkyl radical formation. The study found a correlation between radical generation and cell death, highlighting the importance of the chemical structure in determining biological activity .
  • Oxidative Stress Induction : Another investigation focused on the oxidative stress induced by hydrazines, revealing that exposure led to elevated levels of ROS in treated cells, contributing to cellular damage and apoptosis. This study underscored the dual nature of hydrazines as both potential therapeutic agents and toxic compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIncreased cell death in fibroblasts
Anticancer PotentialInduction of cellular transformation
Oxidative StressElevated ROS levels leading to apoptosis

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